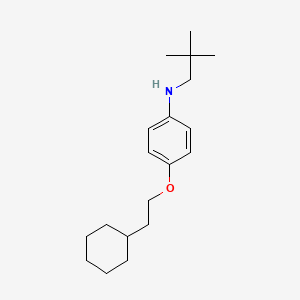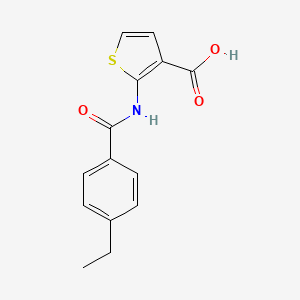![molecular formula C11H18N4O B1437650 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1082137-86-7](/img/structure/B1437650.png)
2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
説明
The compound “2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a piperazine moiety, a six-membered ring containing two nitrogen atoms . The presence of the amino group (-NH2) and the ethanol group (-CH2CH2OH) could impart certain properties to the molecule, such as polarity and the ability to form hydrogen bonds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperazine rings would likely contribute to the rigidity of the molecule, while the amino and ethanol groups could participate in various interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its molecular structure and the specific conditions under which it is used. The amino and ethanol groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of the polar amino and ethanol groups could potentially make the compound soluble in polar solvents .科学的研究の応用
-
Thermolytic Devices
- Field : Chemistry
- Application : The compound is used in the design of thermolytic devices .
- Method : 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, were applied to determine the protonation sites in the thermolabile protecting group (TPG) containing a 2-pyridynyl moiety within its structure .
- Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG .
-
Pyridinium Salts
- Field : Organic Chemistry
- Application : Pyridinium salts, which can be structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Method : The review highlights the pyridinium salts in terms of their synthetic routes, reactivity .
- Results : Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
-
Herbicides and Insecticides
- Field : Agricultural Chemistry
- Application : Compounds similar to “2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol” have been used as starting materials for the synthesis of some herbicides and insecticides .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
-
Electrochemical Devices
- Field : Electrochemistry
- Application : Similar compounds have been used in the modification of electrodes for electrochemical devices .
- Method : The anodic peak current was observed to increase linearly with the increasing scan rate, indicating that the electrode reaction is a surface-controlled process .
- Results : The compound on the electrode surface was found to be stable .
-
Halogen-Free Catalytic Fixation
- Field : Green Chemistry
- Application : Pyridinium-based ionic porous organic polymers with hydroxide anions and pyridinyl radicals have been used for halogen-free catalytic fixation .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
-
Reversible Processes
- Field : Physical Chemistry
- Application : The compound has been studied in the context of reversible processes .
- Method : 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, were applied to determine the protonation sites in the thermolabile protecting group (TPG) containing a 2-pyridynyl moiety within its structure .
- Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(3-aminopyridin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWICVHGOUMQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)

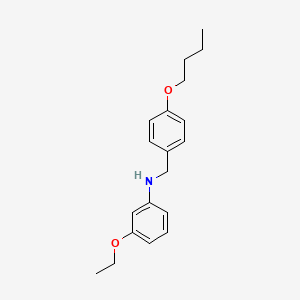
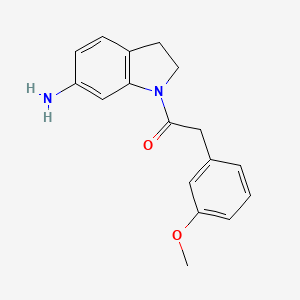
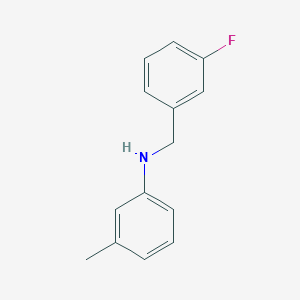
![3-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B1437576.png)
amine](/img/structure/B1437577.png)
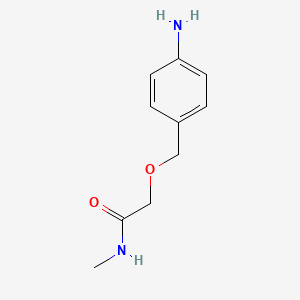
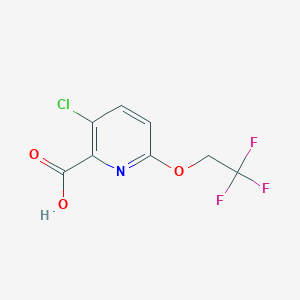
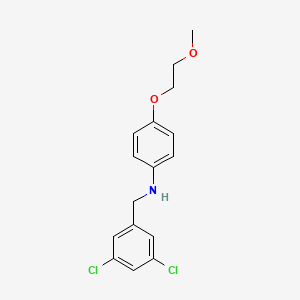
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1437584.png)
